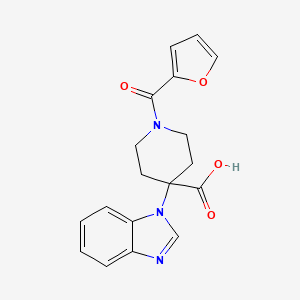
4-(1H-benzimidazol-1-yl)-1-(2-furoyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-1-yl)-1-(2-furoyl)piperidine-4-carboxylic acid is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzimidazole ring and a furan ring. This compound is also known as FIPI, which stands for Furan-Imidazole PI3K Inhibitor.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-1-yl)-1-(2-furoyl)piperidine-4-carboxylic acid involves the inhibition of PI3K, which is a lipid kinase that plays a critical role in the regulation of various cellular processes. PI3K is activated by growth factors and other extracellular signals, which leads to the activation of downstream signaling pathways, including the Akt/mTOR pathway. By inhibiting PI3K, this compound can block the activation of downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential neuroprotective effects in neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1H-benzimidazol-1-yl)-1-(2-furoyl)piperidine-4-carboxylic acid in lab experiments is its potent inhibitory activity against PI3K. This makes it a useful tool for studying the role of PI3K in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(1H-benzimidazol-1-yl)-1-(2-furoyl)piperidine-4-carboxylic acid. One area of research is the development of more potent and selective PI3K inhibitors based on the structure of this compound. Another area of research is the study of the potential neuroprotective effects of this compound in neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of future research.
Méthodes De Synthèse
The synthesis of 4-(1H-benzimidazol-1-yl)-1-(2-furoyl)piperidine-4-carboxylic acid involves several steps. The first step is the synthesis of 2-furoic acid, which is then converted to 2-furoyl chloride. The second step involves the synthesis of 1-(4-aminobutyl)piperidine, which is then reacted with 2-furoyl chloride to obtain 1-(2-furoyl)-4-(4-aminobutyl)piperidine. The final step involves the reaction of 1-(2-furoyl)-4-(4-aminobutyl)piperidine with o-phenylenediamine to obtain this compound.
Applications De Recherche Scientifique
4-(1H-benzimidazol-1-yl)-1-(2-furoyl)piperidine-4-carboxylic acid has been studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. It has been found to be a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival.
Propriétés
IUPAC Name |
4-(benzimidazol-1-yl)-1-(furan-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16(15-6-3-11-25-15)20-9-7-18(8-10-20,17(23)24)21-12-19-13-4-1-2-5-14(13)21/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFZFLGBAUURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=NC3=CC=CC=C32)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-chloro-2-thienyl)sulfonyl]indoline](/img/structure/B5340055.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340070.png)
![N-[(2E)-3-phenylprop-2-en-1-yl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5340084.png)
![2-isobutyl-6-(3-pyridin-3-ylpropanoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5340091.png)
![N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5340098.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-diethylacetamide](/img/structure/B5340104.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340107.png)
![(2-chloro-6-methoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5340109.png)
![(4aS*,8aR*)-6-[(4-oxo-4H-chromen-3-yl)methyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5340112.png)


![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5340154.png)